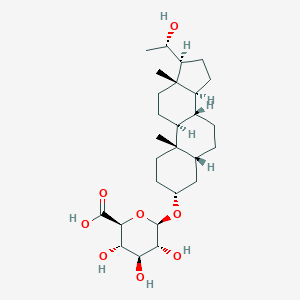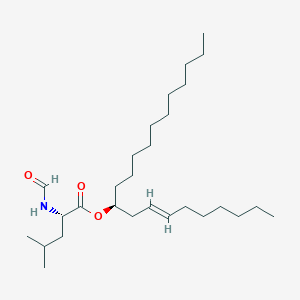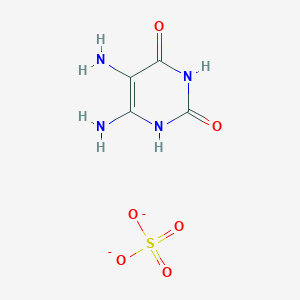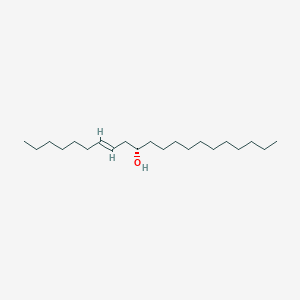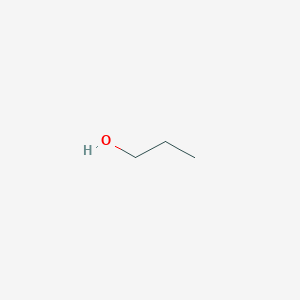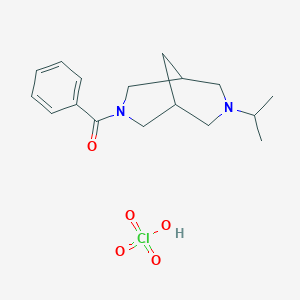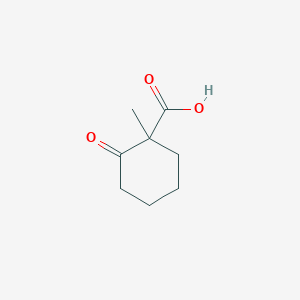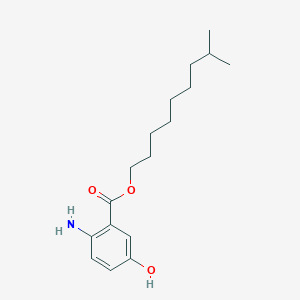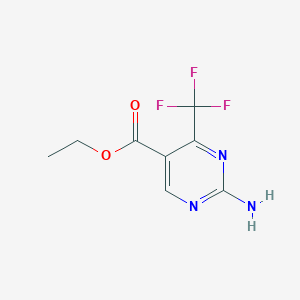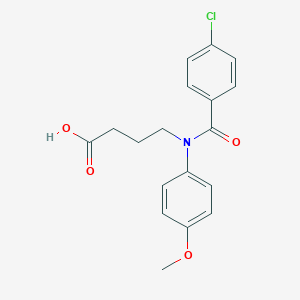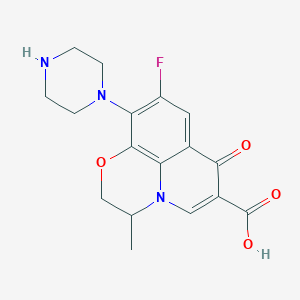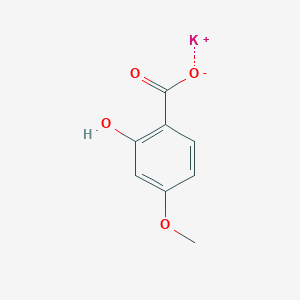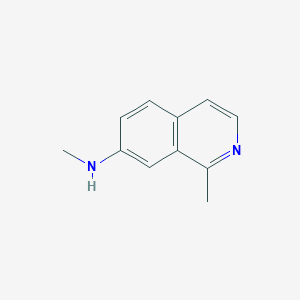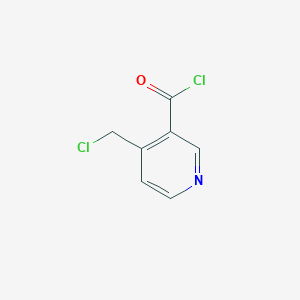
4-(chloromethyl)pyridine-3-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)pyridine-3-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of more complex molecules. It is also believed to react with nucleophiles such as amines and alcohols to form new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(chloromethyl)pyridine-3-carbonyl chloride are not well understood. However, it is believed to be a toxic compound that can cause skin and eye irritation. It is also believed to be a mutagenic and carcinogenic compound that can cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a variety of nucleophiles, and its relatively low cost. The limitations of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its toxicity and potential mutagenicity and carcinogenicity.
Orientations Futures
There are many possible future directions for research involving 4-(chloromethyl)pyridine-3-carbonyl chloride. Some of these include:
1. Developing new synthetic routes for 4-(chloromethyl)pyridine-3-carbonyl chloride that are more efficient and environmentally friendly.
2. Investigating the mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
3. Developing new applications for 4-(chloromethyl)pyridine-3-carbonyl chloride in areas such as materials science and catalysis.
4. Investigating the toxicity and potential mutagenicity and carcinogenicity of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
Conclusion
In conclusion, 4-(chloromethyl)pyridine-3-carbonyl chloride is a versatile reagent that is widely used in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of ongoing research.
Méthodes De Synthèse
The synthesis of 4-(chloromethyl)pyridine-3-carbonyl chloride involves the reaction of 4-(chloromethyl)pyridine-3-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-(Chloromethyl)pyridine-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block in the synthesis of more complex molecules. Some of the scientific research applications of 4-(chloromethyl)pyridine-3-carbonyl chloride include:
1. Synthesis of pharmaceuticals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
2. Synthesis of agrochemicals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.
3. Synthesis of materials: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of materials, including polymers, resins, and coatings.
Propriétés
Numéro CAS |
155136-55-3 |
|---|---|
Nom du produit |
4-(chloromethyl)pyridine-3-carbonyl Chloride |
Formule moléculaire |
C7H5Cl2NO |
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
4-(chloromethyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,3H2 |
Clé InChI |
DMRRQFILTAIPIV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CCl)C(=O)Cl |
SMILES canonique |
C1=CN=CC(=C1CCl)C(=O)Cl |
Synonymes |
3-Pyridinecarbonylchloride,4-(chloromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



